molecular formula C16H12ClF3N2O2 B3069990 Benzyl 2-chloro-2-[2-(3-trifluoromethylphenyl)hydrazono]acetate CAS No. 1000576-10-2

Benzyl 2-chloro-2-[2-(3-trifluoromethylphenyl)hydrazono]acetate

Cat. No.: B3069990
CAS No.: 1000576-10-2
M. Wt: 356.72 g/mol
InChI Key: PJLRNGNRMWYEMZ-HYARGMPZSA-N
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Description

Benzyl 2-chloro-2-[2-(3-trifluoromethylphenyl)hydrazono]acetate is a chemical compound known for its unique structure and properties. It is often used in biochemical research, particularly in the field of proteomics . The compound features a benzyl group, a chloro group, and a trifluoromethylphenyl hydrazono group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-chloro-2-[2-(3-trifluoromethylphenyl)hydrazono]acetate typically involves the reaction of benzyl chloroacetate with 3-trifluoromethylphenylhydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the reaction. The mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger scale reactors and more efficient purification techniques. The use of automated systems for mixing and temperature control ensures consistent quality and yield of the product. Purification is typically achieved through recrystallization or chromatography to obtain a high-purity compound suitable for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-chloro-2-[2-(3-trifluoromethylphenyl)hydrazono]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl 2-chloro-2-[2-(3-trifluoromethylphenyl)hydrazono]acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 2-chloro-2-[2-(3-trifluoromethylphenyl)hydrazono]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s stability and bioavailability, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 2-chloro-2-[2-(3-fluorophenyl)hydrazono]acetate
  • Benzyl 2-chloro-2-[2-(3-methylphenyl)hydrazono]acetate
  • Benzyl 2-chloro-2-[2-(3-nitrophenyl)hydrazono]acetate

Uniqueness

Benzyl 2-chloro-2-[2-(3-trifluoromethylphenyl)hydrazono]acetate stands out due to the presence of the trifluoromethyl group, which imparts unique electronic and steric properties. This makes the compound more resistant to metabolic degradation and enhances its interaction with biological targets, providing an edge over similar compounds in various applications .

Properties

IUPAC Name

benzyl (2E)-2-chloro-2-[[3-(trifluoromethyl)phenyl]hydrazinylidene]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClF3N2O2/c17-14(15(23)24-10-11-5-2-1-3-6-11)22-21-13-8-4-7-12(9-13)16(18,19)20/h1-9,21H,10H2/b22-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJLRNGNRMWYEMZ-HYARGMPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(=NNC2=CC=CC(=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)/C(=N\NC2=CC=CC(=C2)C(F)(F)F)/Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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